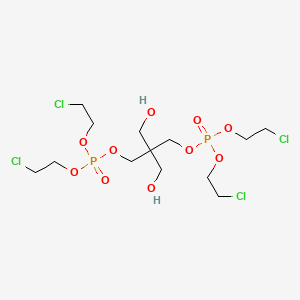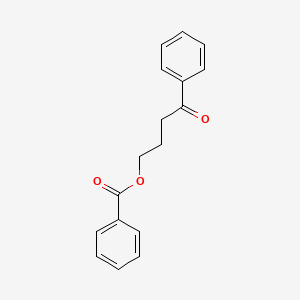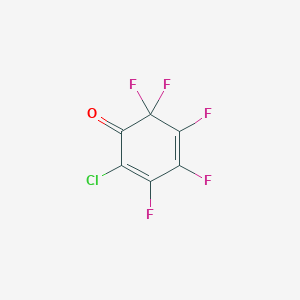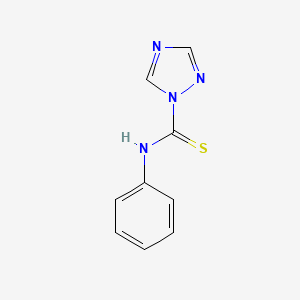
Phosphoric acid, 2,2-bis(hydroxymethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, 2,2-bis(hydroxymethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester is a complex organophosphorus compound. It is known for its flame-retardant properties and is used in various industrial applications. This compound is characterized by the presence of multiple hydroxymethyl and chloroethyl groups attached to a phosphoric acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 2,2-bis(hydroxymethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester typically involves the reaction of phosphoric acid derivatives with chlorinated alcohols. One common method involves the esterification of phosphoric acid with 2-chloroethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The raw materials, including phosphoric acid and 2-chloroethanol, are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified through distillation and filtration to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, 2,2-bis(hydroxymethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chloroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state phosphoric acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Compounds with substituted functional groups replacing the chloroethyl groups.
Scientific Research Applications
Phosphoric acid, 2,2-bis(hydroxymethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant additive in polymers.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the production of flame-retardant materials, including textiles, plastics, and coatings.
Mechanism of Action
The mechanism of action of phosphoric acid, 2,2-bis(hydroxymethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, its flame-retardant properties are attributed to the release of phosphoric acid upon heating, which acts as a flame suppressant by forming a protective char layer on the material’s surface.
Comparison with Similar Compounds
Similar Compounds
Tris(2-chloroethyl) phosphate: Another organophosphorus flame retardant with similar chemical structure and properties.
Tris(1-chloro-2-propyl) phosphate: A related compound used as a flame retardant in various applications.
Uniqueness
Phosphoric acid, 2,2-bis(hydroxymethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester is unique due to its multiple hydroxymethyl groups, which enhance its reactivity and versatility in chemical reactions. Its ability to form stable complexes with various substances makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
63451-45-6 |
|---|---|
Molecular Formula |
C13H26Cl4O10P2 |
Molecular Weight |
546.1 g/mol |
IUPAC Name |
[2-[bis(2-chloroethoxy)phosphoryloxymethyl]-3-hydroxy-2-(hydroxymethyl)propyl] bis(2-chloroethyl) phosphate |
InChI |
InChI=1S/C13H26Cl4O10P2/c14-1-5-22-28(20,23-6-2-15)26-11-13(9-18,10-19)12-27-29(21,24-7-3-16)25-8-4-17/h18-19H,1-12H2 |
InChI Key |
HDYKSDOJZARVPT-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)OP(=O)(OCCCl)OCC(CO)(CO)COP(=O)(OCCCl)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride](/img/structure/B14501162.png)
silyl}methyl)dimethylsilane](/img/structure/B14501167.png)



![4,4'-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid)](/img/structure/B14501197.png)
![N-[(4-Chlorophenyl)(thiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14501202.png)
![Bis[(dimethylcarbamoyl)amino]acetic acid](/img/structure/B14501208.png)



![Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide](/img/structure/B14501249.png)
![2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14501252.png)
